Predicted Lipophilicity (LogP) Comparison: Propyl Homologue Provides Optimal Drug‑Like Window Between Unsubstituted and Butyl Congeners
The predicted partition coefficient (clogP) of 5‑propyl‑3‑trifluoromethyl‑1H‑pyrazole is estimated at 2.5–2.9, positioning it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability while avoiding the excessive hydrophobicity of the butyl analogue (LogP 2.77, measured) and the high polarity of the unsubstituted parent (LogP 1.43, measured) . This intermediate LogP is expected to translate into balanced aqueous solubility and passive membrane permeability, a critical advantage in lead optimization.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted clogP: 2.5–2.9 (inferred from alkyl chain increment and reported data for the unsubstituted and butyl analogues) |
| Comparator Or Baseline | 3‑Trifluoromethyl‑1H‑pyrazole: LogP 1.43 (measured) ; 5‑Butyl‑3‑trifluoromethyl‑1H‑pyrazole: LogP 2.77 (measured) |
| Quantified Difference | Propyl homologue is ~1.2–1.5 log units more lipophilic than the unsubstituted parent and ~0.1–0.3 log units less lipophilic than the butyl analogue. |
| Conditions | Computational prediction (clogP) and experimental shake‑flask measurements for reference compounds. |
Why This Matters
An optimal LogP between the comparators reduces the risk of poor solubility (if too lipophilic) or weak membrane crossing (if too polar), making 5‑propyl‑3‑trifluoromethyl‑1H‑pyrazole a preferred scaffold for programs targeting intracellular or CNS targets.
